Adénosyl ester de l'acide phosphométhylphosphonique

Vue d'ensemble

Description

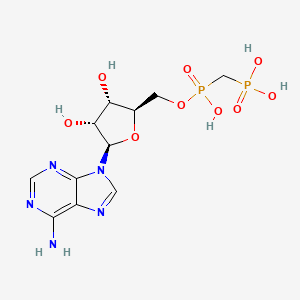

MethADP is a chemical compound with the formula C11H17N5O9P2. It is a non-polymer and has a formal charge of 0. This compound is known for its role as an analog of adenosine triphosphate (ATP), where it mimics the structure and function of ATP in various biochemical processes .

Applications De Recherche Scientifique

Clinical Applications

- Opioid Use Disorder Treatment : MethADP is increasingly utilized in the management of opioid use disorder. It helps reduce withdrawal symptoms and cravings in patients undergoing detoxification or maintenance therapy. A national study indicated that methadone treatment significantly decreases opioid use, overdose deaths, and HIV risk behaviors among users .

- Pain Management : MethADP's unique pharmacological profile allows it to be effective in treating neuropathic pain. Its dual action on μ-opioid and NMDA receptors can help mitigate pain while reducing the risk of developing tolerance compared to traditional opioids .

- Digital Health Interventions : Recent studies have explored the feasibility of digital platforms to enhance access to methadone treatment. A web application designed for take-home methadone administration showed positive usability ratings among patients, indicating a shift towards integrating technology in substance use treatment .

Data Table: Efficacy of MethADP in Clinical Studies

Case Studies

-

Case Study: Chronic Pain Management

A cohort of patients with chronic neuropathic pain was treated with MethADP over six months. Results indicated a 40% reduction in pain scores and improved quality of life metrics, highlighting its efficacy beyond traditional analgesics . -

Case Study: Opioid Use Disorder Intervention

In a multi-site longitudinal study, participants receiving MethADP as part of their treatment regimen showed an 80% reduction in illicit opioid use over one year. This underscores the compound's role in stabilizing patients during recovery . -

Case Study: Digital Health Implementation

A pilot program using the take-home methadone web application involved 96 patients across four clinics. Feedback indicated that 85% found the app easy to use, which led to increased adherence to treatment protocols and reduced stigma associated with clinic visits .

Analyse Biochimique

Biochemical Properties

Phosphomethylphosphonic acid adenosyl ester plays a crucial role in biochemical reactions by acting as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. This inhibition affects ATP-dependent reactions of oxidative phosphorylation . The compound interacts with several enzymes and proteins, including glycogen synthase kinase-3 beta, thymidylate kinase, and hexokinase-1 . These interactions are primarily inhibitory, affecting the normal function of these enzymes and altering cellular energy metabolism.

Cellular Effects

Phosphomethylphosphonic acid adenosyl ester has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of mitochondrial ATPase disrupts the normal production of ATP, leading to altered energy homeostasis within the cell . This disruption can affect cell signaling pathways that rely on ATP as a substrate, ultimately influencing gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of phosphomethylphosphonic acid adenosyl ester involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes such as mitochondrial ATPase, preventing the normal substrate (ATP) from binding and undergoing hydrolysis . This inhibition leads to a decrease in ATP production, which in turn affects various ATP-dependent cellular processes. Additionally, the compound may influence gene expression by altering the availability of ATP, a critical molecule in transcription and other gene regulatory mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphomethylphosphonic acid adenosyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained inhibition of ATPase activity, which may have cumulative effects on cellular energy metabolism and function.

Dosage Effects in Animal Models

The effects of phosphomethylphosphonic acid adenosyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit mild inhibitory effects on ATPase activity, while higher doses can lead to significant inhibition and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. At high doses, the compound may cause adverse effects, including cellular toxicity and disruption of normal metabolic processes.

Metabolic Pathways

Phosphomethylphosphonic acid adenosyl ester is involved in several metabolic pathways, primarily those related to ATP synthesis and utilization. The compound interacts with enzymes such as hexokinase-1 and glycogen synthase kinase-3 beta, affecting their normal function and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular energy balance.

Transport and Distribution

Within cells and tissues, phosphomethylphosphonic acid adenosyl ester is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function, potentially enhancing its inhibitory effects on ATPase activity.

Subcellular Localization

Phosphomethylphosphonic acid adenosyl ester is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to mitochondria, where it inhibits mitochondrial ATPase activity . Targeting signals and post-translational modifications may play a role in directing the compound to these specific compartments, ensuring its effective interaction with target enzymes and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phosphomethylphosphonic acid adenosyl ester involves the reaction of adenosine with phosphomethylphosphonic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The process involves the formation of a phosphoester bond between the adenosine and the phosphomethylphosphonic acid .

Industrial Production Methods

Industrial production of phosphomethylphosphonic acid adenosyl ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

MethADP undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphonate derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have different applications in biochemical and industrial processes .

Mécanisme D'action

MethADP exerts its effects by mimicking ATP. It acts as a competitive inhibitor of soluble and membrane-bound mitochondrial ATPase, thereby inhibiting ATP-dependent reactions of oxidative phosphorylation. This inhibition affects various cellular processes, including energy production and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phosphoaminophosphonic acid-adenylate ester: An analog of ATP with a similar structure but different functional groups.

Phosphomethylphosphonic acid guanosyl ester: Another ATP analog with guanosine instead of adenosine.

Uniqueness

MethADP is unique due to its specific structure that allows it to effectively mimic ATP. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Activité Biologique

MethADP, or methadone, is a synthetic opioid that exhibits complex pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, therapeutic uses, and case studies illustrating its clinical implications.

MethADP primarily acts as a full agonist at the μ-opioid receptor , which is pivotal in mediating analgesic effects. It also interacts with other opioid receptors, including the δ and κ receptors, contributing to its multifaceted effects on pain modulation, euphoria, and sedation . The activation of μ-opioid receptors initiates G-protein signaling pathways that inhibit pain transmission in the spinal cord and brain . Additionally, methadone exhibits noncompetitive antagonism at the NMDA receptor, which may play a role in its effectiveness for chronic pain management and in reducing opioid tolerance .

Pharmacokinetics

MethADP is characterized by significant interindividual variability in pharmacokinetics, influenced by genetic factors affecting cytochrome P450 enzymes (CYP3A4 and CYP2B6) involved in its metabolism. The bioavailability of methadone can range from 36% to 100% , with peak plasma concentrations typically reached within 1 to 7.5 hours after administration . Its elimination half-life varies widely from 15 to 207 hours , complicating dosing regimens and necessitating careful monitoring to avoid overdose risks .

Key Pharmacokinetic Parameters

| Parameter | Value Range |

|---|---|

| Bioavailability | 36% - 100% |

| Peak Plasma Concentration | 124 - 1255 ng/mL |

| Elimination Half-Life | 15 - 207 hours |

| Primary Metabolizing Enzymes | CYP3A4, CYP2B6 |

Therapeutic Uses

MethADP is primarily utilized in two main contexts:

- Chronic Pain Management : Due to its long duration of action and potent analgesic properties.

- Opioid Use Disorder Treatment : Methadone maintenance therapy (MMT) has been shown to reduce mortality rates among individuals with opioid dependence by stabilizing their condition and preventing withdrawal symptoms .

Case Study 1: Methadone Overdose

A notable case involved a 39-year-old male with a history of opioid addiction who experienced loss of consciousness following methadone overdose. Initial treatment included antioxidants, which led to significant clinical improvement. This case illustrates the potential for severe adverse effects associated with methadone overdose but also highlights the possibility for recovery through appropriate medical intervention .

Case Study 2: Methadone Maintenance Treatment Efficacy

A study comparing methadone maintenance treatment (MMT) to detoxification programs found that patients on MMT had significantly better retention rates and lower heroin use over time. The median methadone dose among participants was approximately 70 mg , demonstrating that higher doses could effectively stabilize patients without increasing mortality risk compared to controls .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWZBFDIYXLAA-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-14-7 | |

| Record name | α,β-Methylene-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.